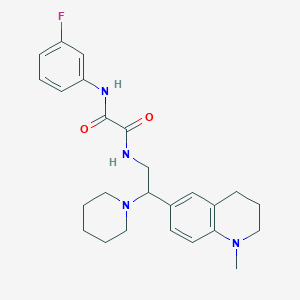

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O2/c1-29-12-6-7-18-15-19(10-11-22(18)29)23(30-13-3-2-4-14-30)17-27-24(31)25(32)28-21-9-5-8-20(26)16-21/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYSYAKBOFMAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Compound Overview

- Chemical Structure : The compound features a 3-fluorophenyl group attached to a tetrahydroquinoline moiety and a piperidine-derived ethyl chain through an oxalamide linkage.

- Molecular Formula : C24H29FN4O2

- Molecular Weight : 424.5 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically, derivatives containing the tetrahydroquinoline structure have shown efficacy against various human cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 12.5 | Induction of apoptosis |

| HeLa | Cervical Carcinoma | 15.0 | Cell cycle arrest |

| MCF-7 | Breast Cancer | 10.0 | Disruption of microtubule assembly |

These studies suggest that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It influences the cell cycle phases, particularly G2/M phase arrest, leading to inhibited proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Tetrahydroquinoline Derivative : Starting from commercially available precursors.

- Oxalamide Linkage Creation : Utilizing oxalyl chloride in the presence of a base to facilitate the formation of the oxalamide bond.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Study on Anticancer Activity

A notable study published in Journal of Medicinal Chemistry evaluated the anticancer properties of tetrahydroquinoline derivatives including this compound. The results indicated a strong correlation between structural modifications and increased cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Another area of investigation has been the neuroprotective potential of similar oxalamide compounds. Research suggests that derivatives can exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step reactions, including coupling of the 3-fluorophenyl group to the oxalamide core and functionalization of the tetrahydroquinoline-piperidine moiety. Challenges include:

- Steric hindrance during amide bond formation between bulky substituents. Mitigate by using coupling agents like HATU or EDCI with DMAP in anhydrous DMF at 0–4°C to enhance reactivity .

- Purification of intermediates : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., using methanol/dichloromethane) to isolate high-purity intermediates .

- Reaction monitoring : Use TLC (silica plates, UV visualization) and HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and confirm intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- 1H/13C NMR : Assign peaks for the 3-fluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons; CF3 coupling in 19F NMR at δ ~-110 ppm) and tetrahydroquinoline-piperidine moiety (δ ~1.5–3.5 ppm for aliphatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethyl linker and piperidine ring .

- Mass spectrometry : High-resolution ESI-MS (positive mode) confirms molecular weight (e.g., [M+H]+ at m/z 454.5) and fragments (e.g., loss of the fluorophenyl group at m/z 320) .

Q. How can researchers resolve contradictions in biological activity data observed across different assay conditions?

Answer:

- Assay optimization :

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate to identify IC50 variability .

- Buffer conditions : Compare activity in PBS (pH 7.4) vs. HEPES (pH 6.5) to assess pH-dependent binding .

- Orthogonal validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to rule off-target effects .

Q. What computational strategies are recommended for predicting the binding modes of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the tetrahydroquinoline-piperidine moiety in hydrophobic pockets (e.g., kinase ATP-binding sites) .

- Molecular Dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds between the oxalamide core and catalytic residues (e.g., Asp/Lys in enzymes) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorophenyl substitutions to optimize binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Core modifications :

- Replace the 3-fluorophenyl group with 3-chloro or 3-trifluoromethyl analogs to evaluate steric/electronic effects .

- Vary piperidine substituents (e.g., 4-methylpiperazine vs. pyrrolidine) to modulate solubility and target engagement .

- Biological evaluation :

- Screen analogs against related targets (e.g., kinase panels) to assess selectivity .

- Use cryo-EM to resolve co-crystal structures of analogs bound to off-target proteins, guiding further optimization .

Q. What experimental approaches are critical for analyzing metabolic stability in preclinical models?

Answer:

- In vitro assays :

- In vivo PK studies : Administer IV/PO doses in rodents, collect plasma at 0–24h, and calculate AUC, t1/2, and bioavailability .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water) and collect data (λ = 1.5418 Å, 100K). Refine using SHELXL for accurate bond angles and torsional strain analysis .

- Electron density maps : Identify key hydrogen bonds (e.g., oxalamide C=O to receptor backbone NH) and π-π stacking between fluorophenyl and aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.